スティルバミジン

概要

説明

スティルバミジンは、細菌、原生動物、および真菌に対する強力な活性を示すジアミジン化合物です。 全身性真菌症、内臓リーシュマニア症、およびアフリカ睡眠病の治療に臨床的に使用されてきました 。 スティルバミジンは、ペンタミジン、プロパミジン、およびベレニルなどの他の化合物を含む芳香族ジアミジン系の一部です .

科学的研究の応用

Stilbamidine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in the study of nucleic acids due to its affinity for DNA.

Medicine: Used in the treatment of diseases like visceral leishmaniasis and African trypanosomiasis.

Industry: Utilized in the production of other chemical compounds and pharmaceuticals.

作用機序

スティルバミジンは、特にDNAなどの核酸に結合することで効果を発揮します。 この結合は、複製と転写プロセスを妨害し、細胞分裂と増殖の抑制につながります 。 トリパノソーマでは、スティルバミジンはキネトプラストDNAに選択的に結合し、核外環状DNAの複製を阻害します .

生化学分析

Biochemical Properties

Stilbamidine interacts with various biomolecules, primarily nucleic acids, mainly DNA . It shows in vitro or/and in vivo affinity for nucleic acids . This interaction with DNA leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Cellular Effects

Stilbamidine has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with nucleic acids, primarily DNA, leading to alterations in cellular processes . For instance, it causes modifications of the kinetoplast-mitochondrial system of Trypanosoma .

Molecular Mechanism

It is known that Stilbamidine has an affinity for nucleic acids, primarily DNA . This interaction leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Temporal Effects in Laboratory Settings

The effects of Stilbamidine over time in laboratory settings have been observed. For instance, the formation of 4—carbamyl—4′—amidinostilbene and 4:4′—dicarbamylstilbene from solutions of Stilbamidine occurs when the latter are maintained for a number of weeks at 37°C .

Metabolic Pathways

It is known that Stilbamidine interacts with nucleic acids, primarily DNA , which suggests it may be involved in nucleic acid metabolism.

Transport and Distribution

Stilbamidine is distributed in the organs and tissues of rats following intravenous injection . The prophylactic action of Stilbamidine was shown to depend upon the unchanged drug retained in tissues, especially the liver .

Subcellular Localization

Given its affinity for nucleic acids, primarily DNA , it is likely that Stilbamidine localizes to the nucleus where it can interact with DNA.

準備方法

スティルバミジンは、さまざまな合成経路を通じて合成することができます。 一般的な方法の1つは、特定の条件下で4,4’-ジアミノスチルベンとホルムアミドを反応させることです 。 スティルバミジンの工業生産は、通常、最終製品の一貫性と品質を確保するために、高純度試薬と制御された反応環境を使用します .

化学反応の分析

スティルバミジンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: スティルバミジンは、酸化されてさまざまな酸化生成物を形成することができます。

還元: 還元反応は、スティルバミジンをその還元型に変換することができます。

置換: スティルバミジンは、置換反応を起こすことができ、その官能基の1つ以上が他の基に置き換えられます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます 。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

スティルバミジンは、幅広い科学研究への応用があります。

化学: さまざまな化学反応と研究において試薬として使用されます。

生物学: DNAへの親和性のために、核酸の研究に使用されます。

類似化合物との比較

スティルバミジンは、ペンタミジン、プロパミジン、およびベレニルなどの他の芳香族ジアミジンと類似しています。 DNAに対する特異的な結合親和性と、幅広い病原体に対する強力な活性を持つ点で、ユニークです 。他の類似の化合物には、以下が含まれます。

ペンタミジン: 主に、ニューモシスチス肺炎やリーシュマニア症の治療に使用されます。

プロパミジン: 抗菌特性で知られています。

ベレニル: アフリカ睡眠病の治療に使用されます.

生物活性

Stilbamidine, an aromatic diamidine compound, has garnered attention for its potential therapeutic applications, particularly in the treatment of various fungal and parasitic infections. This article delves into the biological activity of stilbamidine, summarizing key research findings, case studies, and mechanisms of action.

Stilbamidine exhibits a range of biological activities primarily through its interaction with cellular components of pathogens. Its mechanisms include:

- DNA Binding : Stilbamidine binds to the minor groove of DNA, particularly AT-rich sequences, which disrupts the function of nucleic acids in target organisms such as Leishmania and Trypanosoma cruzi .

- Mitochondrial Disruption : The compound has been shown to interfere with mitochondrial functions in fungi, effectively blocking respiratory chain complexes and reducing ATP levels in yeast cells .

- Membrane Disruption : Stilbamidine can induce membrane depolarization in bacteria by interacting with lipopolysaccharides (LPS), leading to cell death while sparing mammalian cells .

Antifungal Activity

Stilbamidine has been studied for its antifungal properties, particularly against Histoplasma capsulatum and Blastomyces dermatitidis.

Case Studies

- Histoplasmosis Treatment :

- Blastomycosis Treatment :

Comparative Efficacy

Stilbamidine's efficacy is often compared to other diamidines such as pentamidine and propamidine. Research indicates that stilbamidine exhibits potent activity against Blastomyces dermatitidis, but it also presents certain toxicities, including trigeminal neuropathy .

| Compound | Target Pathogen | Efficacy | Toxicity |

|---|---|---|---|

| Stilbamidine | Histoplasma capsulatum | Moderate to High | Trigeminal neuropathy |

| Pentamidine | Trypanosoma brucei | High | Moderate |

| Propamidine | Blastomyces dermatitidis | High | Low |

Toxicological Considerations

While stilbamidine shows promise, its use is tempered by the potential for adverse effects. The most notable toxicity observed is trigeminal neuropathy, which has raised concerns regarding its clinical application . Additionally, older solutions of stilbamidine have been reported to exhibit increased toxicity due to degradation products .

特性

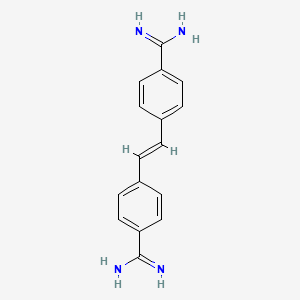

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURVNDSFNJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861808 | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-06-5 | |

| Record name | Stilbamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。